N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyanopyridine moiety, and a fluorophenoxyacetamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a cyanide source.
Attachment of the Fluorophenoxyacetamide Group: This step involves the reaction of a fluorophenol derivative with an acylating agent to form the fluorophenoxyacetamide group, which is then coupled with the piperidine-cyanopyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-chlorophenoxy)acetamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-bromophenoxy)acetamide
Uniqueness
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different halogen substituents.
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-17-5-1-2-6-18(17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)4-3-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPCOYOFOIGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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